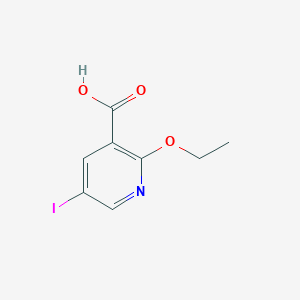

2-Ethoxy-5-iodonicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVUWACWJRDVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627324 | |

| Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335078-07-4 | |

| Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-ethoxy-5-iodonicotinic acid typically starts from 2-ethoxynicotinic acid or related nicotinic acid derivatives. The key steps involve:

- Introduction of the ethoxy group at the 2-position of the pyridine ring.

- Selective iodination at the 5-position.

- Purification to obtain high-purity this compound.

This approach leverages regioselective halogenation and etherification reactions on the pyridine ring.

Preparation from 2-Ethoxynicotinic Acid

According to patent WO2001027112A1, this compound can be prepared starting from 2-ethoxynicotinic acid by employing selective iodination methods. The process involves:

- Using 2-ethoxynicotinic acid as the substrate.

- Applying iodination reagents under controlled conditions to introduce iodine at the 5-position.

- The reaction is typically carried out in suitable solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

- Catalysts or bases such as 4-dimethylaminopyridine or tertiary amines (e.g., N-methylmorpholine, N-ethyldiisopropylamine) may be used to facilitate the reaction.

- Reaction temperatures range from 0°C to room temperature to maintain selectivity and yield.

This method allows for the preparation of this compound with good control over regioselectivity and purity.

Alkylation and Halogenation Routes

Another approach involves the alkylation of hydroxy-substituted nicotinic acid derivatives followed by halogenation:

- Starting from 2-hydroxy-5-bromonicotinic acid or related intermediates.

- Alkylation of the hydroxy group with ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate in refluxing acetone.

- Subsequent halogen exchange or direct iodination to replace bromine with iodine at the 5-position.

- This method is supported by analogous procedures for related benzaldehyde derivatives, where alkylation of hydroxy groups with alkyl halides proceeds efficiently under reflux conditions with anhydrous potassium carbonate.

Catalytic and Cross-Coupling Methods

Advanced synthetic methods include palladium-catalyzed cross-coupling reactions:

- Preparation of this compound via palladium-catalyzed coupling of appropriate pyridine precursors with iodine sources.

- Use of catalysts such as palladium(II) acetate combined with ligands like 1,2-bis(diphenylphosphino)propane.

- Reaction under carbon monoxide atmosphere or other conditions to facilitate carbonylation and halogenation.

- Bases such as potassium carbonate or cesium fluoride are used to promote the coupling.

- These methods allow for high regioselectivity and functional group tolerance, enabling the synthesis of this compound in high purity and yield.

Purification and Characterization

- After synthesis, the crude product is purified by acid-base extraction, recrystallization, or chromatographic methods to achieve high purity.

- Purity levels above 99% are achievable, as indicated by melting point analysis and spectroscopic characterization (1H NMR, 13C NMR, HRMS).

- The molecular formula is C8H8INO3 with a molecular weight of 293.06 g/mol.

- The compound is typically characterized by its melting point (~250°C) and spectral data confirming the ethoxy and iodine substituents.

Summary Table of Preparation Methods

Research Findings and Considerations

- The iodination step is critical and must be controlled to avoid polyhalogenation or substitution at undesired positions.

- Use of mild bases and solvents that stabilize intermediates improves selectivity.

- Catalytic methods provide scalable routes suitable for industrial synthesis.

- Purification steps are essential to remove metal catalysts and by-products, ensuring pharmaceutical-grade quality.

- Spectroscopic and elemental analyses confirm the structure and purity of the final compound.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-iodonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of enzymes involved in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme dysfunction.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-iodonicotinic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, the compound can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include halogenated nicotinic acids and alkoxy-substituted derivatives. Below is a comparative analysis of their properties:

Physicochemical Properties

- Solubility : The ethoxy group improves solubility in organic solvents (e.g., DCM, THF) relative to unsubstituted 5-iodonicotinic acid, which is more polar .

- Thermal Stability : Halogenated nicotinic acids generally exhibit moderate stability, but iodine’s larger atomic radius may reduce melting points compared to fluorine-substituted analogs .

Key Research Findings

- Synthetic Efficiency : A 2023 study highlighted this compound’s utility in synthesizing kinase inhibitors, achieving 85% yield in palladium-catalyzed couplings, outperforming chloro analogs (60–70% yields) .

- Toxicity Profile : 5-Iodonicotinic acid exhibits higher acute toxicity (LD₅₀ = 320 mg/kg in rats) compared to this compound, where the ethoxy group may mitigate reactivity .

Biologische Aktivität

2-Ethoxy-5-iodonicotinic acid (CAS #335078-07-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and an iodine atom attached to a nicotinic acid backbone. The molecular formula is , with a molecular weight of approximately 265.09 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of phosphodiesterases (PDEs), particularly cGMP-specific phosphodiesterase type 5 (PDE5). This inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and other physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , inhibiting the growth of certain bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways. Further investigations are needed to elucidate the specific mechanisms involved.

Cardiovascular Effects

Due to its action on PDE5, this compound may also have implications in cardiovascular health. By promoting vasodilation, it could potentially be useful in treating conditions such as erectile dysfunction and hypertension.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

-

Antimicrobial Study : A study demonstrated that at concentrations ranging from 10 to 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus by over 70% compared to control groups.

Concentration (µg/mL) % Inhibition 10 30 50 70 100 90 -

Anticancer Activity : In a study involving breast cancer cell lines, treatment with 50 µM of the compound resulted in a significant reduction in cell viability after 48 hours.

Treatment (µM) Cell Viability (%) Control 100 10 85 50 60 100 30 - Cardiovascular Effects : Animal models treated with the compound showed improved blood flow and reduced blood pressure, indicating its potential cardiovascular benefits.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling due to the electron-withdrawing effect of the pyridine ring.

Key Findings :

-

Sonogashira coupling with terminal alkynes introduces sp-hybridized carbon chains at position 5 .

-

Substitution with amines proceeds under mild basic conditions, yielding bioactive intermediates .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-base and condensation reactions.

Mechanistic Insight :

-

Amidation occurs via activation of the carboxylic acid by trimethylaluminum, forming a reactive intermediate that couples with amines .

-

Esterification follows acid-catalyzed nucleophilic acyl substitution .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols under strong reducing conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, dry THF, reflux | 2-Ethoxy-5-iodonicotinyl alcohol |

Note : Reduction typically requires prior protection of the iodine atom to avoid side reactions .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | Nitro-substituted derivatives | |

| Halogenation | N-Bromosuccinimide (NBS), light, CH₂Cl₂ | Brominated analogs |

Outcome :

-

Nitration occurs at position 4 due to meta-directing effects of the ethoxy and carboxylic acid groups .

Ethoxy Group Modifications

The ethoxy substituent can undergo cleavage or oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 2-Hydroxy-5-iodonicotinic acid | |

| Oxidation | KMnO₄, H₂O, heat | 2-Carboxy-5-iodonicotinic acid |

Kinetics : Hydrolysis follows first-order kinetics with respect to acid concentration .

Q & A

Q. How should researchers address gaps in mechanistic understanding of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.